Lumefantrine beta-D-Glucuronide

Description

Properties

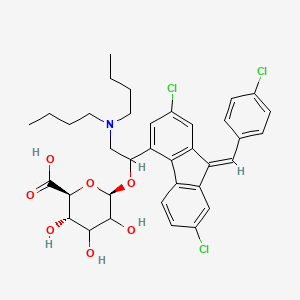

Molecular Formula |

C36H40Cl3NO7 |

|---|---|

Molecular Weight |

705.1 g/mol |

IUPAC Name |

(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1 |

InChI Key |

YYRVPOHAOANQSD-CMPFFBKPSA-N |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Lumefantrine

A highly pure form of lumefantrine is typically prepared through a multi-step organic synthesis involving:

- Reaction of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with p-chlorobenzaldehyde in the presence of a base (e.g., sodium hydroxide) and organic solvents such as ethanol.

- The reaction mixture is stirred at room temperature for extended periods (up to 60 hours) to ensure completion.

- Cooling the reaction mixture to low temperatures (5–10°C) allows precipitation of crude lumefantrine.

- Purification is achieved by dissolving crude lumefantrine in hot ethanol, followed by controlled cooling to 25°C, filtration, washing, and vacuum drying to yield polymorphic Form I of lumefantrine with purity exceeding 95% by HPLC analysis.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| a) | 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, p-chlorobenzaldehyde, NaOH, ethanol, RT, 60 h | Crude lumefantrine precipitated | 31 g |

| b) | Recrystallization from ethanol at 65–70°C, cooling to 25°C, filtration, drying under vacuum | Pure polymorphic Form I lumefantrine | 18 g |

This method ensures a high-purity lumefantrine suitable for further conjugation steps.

Preparation of Lumefantrine Beta-D-Glucuronide

The conjugation of lumefantrine with beta-D-glucuronic acid to form this compound involves glycosylation or enzymatic conjugation techniques. While direct synthetic routes for this specific glucuronide are less commonly detailed in open literature, the following approaches are derived from related conjugate synthesis methods and patent disclosures.

Chemical Synthesis via Glycosylation

- Starting Material: Pure lumefantrine as prepared above.

- Activation of Glucuronic Acid: Beta-D-glucuronic acid is typically activated as a glycosyl donor, for example, as a trichloroacetimidate or bromide derivative.

- Coupling Reaction: The activated glucuronic acid derivative is reacted with lumefantrine under controlled acidic or basic catalysis to form the beta-D-glucuronide linkage.

- Purification: The product is purified by chromatographic techniques (e.g., column chromatography, HPLC) to isolate the this compound conjugate.

Enzymatic Conjugation

- Enzymes Used: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to lumefantrine.

- Reaction Conditions: In vitro enzymatic assays use microsomal preparations or recombinant UGT enzymes, with cofactors and appropriate buffers at physiological pH and temperature.

- Isolation: The glucuronide metabolite is isolated from the reaction mixture by liquid-liquid extraction and chromatographic purification.

Analytical Characterization and Yield Data

Due to the complexity of conjugation, yields and purity depend on the method used. Chemical synthesis often yields moderate amounts (40–70%) depending on reaction optimization, while enzymatic methods yield smaller quantities suitable for metabolic studies.

| Preparation Method | Typical Yield (%) | Purity (%) (HPLC) | Key Analytical Techniques |

|---|---|---|---|

| Chemical Glycosylation | 40–70 | >90 | HPLC, Mass Spectrometry, NMR |

| Enzymatic Conjugation | 10–30 | >95 | LC-MS/MS, NMR, UV Spectroscopy |

Case Study: Synthesis of Lumefantrine-D9 (Isotopically Labeled Analog)

A related synthesis of lumefantrine-D9 (deuterated lumefantrine) illustrates advanced synthetic routes involving:

- Stepwise reactions with deuterated alkyl bromides.

- Use of anhydrous aluminum chloride catalysis.

- Multiple extraction and purification steps.

- Characterization by proton nuclear magnetic resonance spectroscopy (HNMR).

This detailed synthetic route underscores the complexity and precision required for lumefantrine derivatives and can inform glucuronide conjugate synthesis.

Summary Table of Preparation Steps for this compound

| Step No. | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of pure lumefantrine | Reaction of dibutylamino fluorenyl ethanol with p-chlorobenzaldehyde, NaOH, ethanol, RT, 60 h | Yields polymorphic Form I lumefantrine |

| 2 | Activation of beta-D-glucuronic acid | Formation of glycosyl donor (e.g., trichloroacetimidate) | Critical for efficient conjugation |

| 3 | Chemical glycosylation or enzymatic conjugation | Acid/base catalysis or UGT enzymes, physiological buffers | Forms this compound |

| 4 | Purification | Chromatography (HPLC, column) | Ensures high purity and isolation |

| 5 | Characterization | HPLC, NMR, Mass Spectrometry | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

Lumefantrine beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating lumefantrine. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of beta-glucuronidase and is typically carried out at acidic pH and moderate temperatures. The major product of this reaction is lumefantrine .

Scientific Research Applications

Lumefantrine beta-D-Glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of lumefantrine in the body.

Drug Development: Understanding its formation and clearance helps in optimizing dosing regimens for lumefantrine-based therapies.

Toxicology: It is used to assess the safety and potential side effects of lumefantrine.

Mechanism of Action

The exact mechanism of action of lumefantrine beta-D-Glucuronide is not well understood. it is believed to be inactive and primarily serves as a means to enhance the excretion of lumefantrine from the body . Lumefantrine itself inhibits the formation of beta-hematin by forming a complex with hemin, thereby disrupting the parasite’s ability to detoxify heme .

Comparison with Similar Compounds

Therapeutic and Toxicological Glucuronides

- Estradiol-17 Beta-D-Glucuronide (E217G): Activity: A steroid D-ring glucuronide that induces dose-dependent cholestasis in rats and monkeys by inhibiting bile acid-independent flow . Metabolism: Rapidly metabolized to estradiol-3-sulfate-17 beta-D-glucuronide, which exhibits choleretic (bile-stimulating) effects, contrasting its parent compound’s hepatotoxicity . Both compounds highlight glucuronidation’s dual roles in detoxification and toxicity.

- Ceramide-Beta-D-Glucuronide: Application: Synthesized to deliver ceramide to the colon for cancer prevention. Hydrolyzed by colonic beta-glucuronidase, releasing ceramide to suppress aberrant crypt foci .

Analgesic and Antimicrobial Glucuronides

- Morphine-6-Beta-Glucuronide: Potency: 90–650-fold more potent than morphine as an analgesic, acting via mu-opioid receptors .

Chloramphenicol 3-O-Beta-D-Glucuronide :

Research Tool Glucuronides

- 4-Methylumbelliferyl-Beta-D-Glucuronide (MUG): Application: Fluorescent substrate for beta-glucuronidase assays, adaptable to high-throughput screening . Comparison: MUG is a diagnostic tool, whereas lumefantrine beta-D-glucuronide is a metabolic product with therapeutic implications.

- Phenolphthalein Glucuronide: Utility: Historical substrate for beta-glucuronidase assays, less sensitive than MUG . Comparison: Both MUG and phenolphthalein glucuronide lack therapeutic roles, unlike lumefantrine’s metabolite.

Key Data Tables

Table 1: Physicochemical and Functional Comparisons

*Estimated for lumefantrine glucuronide based on parent compound (lumefantrine MW: 528.9).

Table 2: Metabolic Pathways and Enzymatic Interactions

Research Findings and Implications

- Hepatotoxic vs. Lumefantrine’s glucuronide may similarly require monitoring for unintended effects during co-administration with enzyme inducers/inhibitors.

- Diagnostic vs. Therapeutic Roles: MUG and phenolphthalein glucuronide are critical in research, contrasting with this compound’s role in drug metabolism .

Q & A

Q. What analytical methods are recommended for quantifying Lumefantrine beta-D-Glucuronide and its impurities in pharmacokinetic studies?

A stability-indicating RP-HPLC method with a C18 column (4.6 × 150 mm, 3.5 μm) is widely used. The mobile phase combines phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v), with a flow rate of 1.0 mL/min and UV detection at 235 nm. Central Composite Design (CCD) optimizes critical parameters like column temperature and injection volume to resolve impurities .

Q. How is this compound structurally characterized to confirm its identity?

Structural elucidation involves high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for confirming the beta-D-glucuronide linkage. Comparative analysis with synthetic reference standards is critical, especially for distinguishing positional isomers .

Q. What are the key stability challenges for this compound in biological matrices?

Hydrolysis of the glucuronide bond under acidic/alkaline conditions is a primary degradation pathway. Stability studies in plasma should include freeze-thaw cycles (3 cycles, –20°C to 25°C), short-term storage (4°C for 24 h), and long-term stability (–80°C for 30 days). Use of enzyme inhibitors (e.g., β-glucuronidase inhibitors) during sample collection is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters for this compound across studies?

Discrepancies often arise from variability in bioanalytical methods (e.g., extraction efficiency, ionization suppression in LC-MS/MS). Harmonize protocols using WHO-recommended guidelines for antimalarial drug analysis and validate against certified reference materials. Meta-analyses of individual patient data (IPD) can statistically adjust for covariates like body weight and CYP3A4 polymorphisms .

Q. What experimental designs are optimal for studying metabolite-drug interactions involving this compound?

Use a two-compartment pharmacokinetic model with simultaneous fitting of parent drug and metabolite concentrations. In vitro assays (e.g., human hepatocyte incubations) should assess UDP-glucuronosyltransferase (UGT) isoform-specific activity (e.g., UGT1A1, UGT2B7). Competitive inhibition studies with probe substrates (e.g., 4-methylumbelliferyl glucuronide) clarify enzyme affinity .

Q. How do researchers validate the specificity of this compound assays in complex biological samples?

Cross-validate using orthogonal techniques:

- LC-MS/MS : Monitor multiple reaction transitions (e.g., m/z 528 → 352 for Lumefantrine; m/z 704 → 528 for the glucuronide).

- Hydrolysis controls : Treat samples with β-glucuronidase to confirm the disappearance of the glucuronide peak.

- Matrix effect tests : Compare slopes of calibration curves in plasma vs. solvent .

Q. What mechanisms underlie reduced this compound efficacy in drug-resistant malaria?

Resistance may involve overexpression of efflux transporters (e.g., PfCRT) or reduced intracellular activation of the parent drug. Transcriptomic profiling of Plasmodium falciparum isolates under lumefantrine pressure can identify resistance markers. Correlate in vitro IC₅₀ values with in vivo day-7 lumefantrine concentrations to assess therapeutic failure thresholds .

Methodological Considerations

Q. How to optimize sample preparation for this compound in dried blood spots (DBS)?

Q. What statistical approaches are used to analyze dose-response relationships for this compound?

Non-linear mixed-effects modeling (NONMEM) with Bayesian estimation accounts for inter-individual variability. Covariate analysis (e.g., age, renal function) identifies subpopulations with altered glucuronidation rates. Bootstrap validation (≥1,000 iterations) ensures model robustness .

Q. How to differentiate this compound from isomeric metabolites in chromatographic assays?

Use chiral columns (e.g., Chiralpak IA) or hydrophilic interaction liquid chromatography (HILIC) to resolve stereoisomers. Confirm peak identity via spiking experiments with synthesized isomers and tandem MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.